3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate
Overview
Description
3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate is a compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an aminosulfonyl group and a carboxylic acid group, along with a hydrate form, which means it includes water molecules in its crystal structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate typically involves the introduction of the aminosulfonyl group and the carboxylic acid group onto the thiophene ring. One common method involves the sulfonation of 2-thiophenecarboxylic acid followed by the introduction of the amino group. The reaction conditions often include the use of strong acids like sulfuric acid for sulfonation and subsequent neutralization and purification steps to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in similar interactions, enhancing the compound’s binding affinity to its targets. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
2-Thiophenecarboxylic acid: Lacks the aminosulfonyl group, making it less versatile in terms of chemical reactivity.
3-Sulfonyl-2-thiophenecarboxylic acid: Similar but without the amino group, which limits its biological interactions.
Aminothiophenes: Compounds with amino groups on the thiophene ring but lacking the carboxylic acid group.
Uniqueness: 3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate is unique due to the presence of both the aminosulfonyl and carboxylic acid groups, which provide a combination of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications, particularly in drug development and materials science.
Properties
IUPAC Name |
3-sulfamoylthiophene-2-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S2.H2O/c6-12(9,10)3-1-2-11-4(3)5(7)8;/h1-2H,(H,7,8)(H2,6,9,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENOJXULZZEDET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)N)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609399-85-0 | |
Record name | 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609399-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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